2-Fluoroethyl methanesulfonate
CAS No.: 461-31-4
Cat. No.: VC3774356
Molecular Formula: C3H7FO3S
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 461-31-4 |
---|---|
Molecular Formula | C3H7FO3S |
Molecular Weight | 142.15 g/mol |
IUPAC Name | 2-fluoroethyl methanesulfonate |
Standard InChI | InChI=1S/C3H7FO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 |
Standard InChI Key | DLFIXPTUMHDGCB-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)OCCF |
Canonical SMILES | CS(=O)(=O)OCCF |
Introduction
Chemical Identity and Basic Properties
2-Fluoroethyl methanesulfonate (CAS: 461-31-4) is an organosulfur compound with the molecular formula C3H7FO3S and a molecular weight of 142.15 g/mol . It belongs to the class of alkyl methanesulfonates, characterized by the presence of a methanesulfonate group attached to a fluoroethyl moiety. This compound typically appears as a colorless to light yellow liquid at room temperature .
The compound's IUPAC name is 2-fluoroethyl methanesulfonate, though it is also known by several synonyms including methanesulfonic acid 2-fluoroethyl ester . The structure features a methyl group attached to a sulfonate group, which is connected to a fluoroethyl chain. This arrangement contributes to its unique chemical reactivity and applications in various scientific domains.
Structural Characteristics and Physical Properties
The molecular structure of 2-fluoroethyl methanesulfonate is characterized by a methanesulfonyl group (CH3SO2-) connected to a fluoroethyl moiety (-CH2CH2F). This arrangement creates a compound with distinct electrophilic properties, particularly at the carbon adjacent to the fluorine atom .
The physical properties of 2-fluoroethyl methanesulfonate include its appearance as a colorless to light yellow liquid that requires storage under specific conditions to maintain its stability and purity. The compound is considered hygroscopic and should be stored under inert gas conditions at lower temperatures (2-8°C) to prevent degradation .
While specific data for 2-fluoroethyl methanesulfonate is limited, comparison with similar compounds like 2,2,2-trifluoroethyl methanesulfonate provides insight into its likely physical characteristics. The related trifluoro compound has a boiling point of 99°C at 35 mmHg, suggesting that 2-fluoroethyl methanesulfonate would have a comparable but slightly higher boiling point due to its lower fluorination .
Synthesis Methods
Several synthetic routes exist for the preparation of 2-fluoroethyl methanesulfonate. The most common approach involves the reaction of 2-fluoroethanol with methanesulfonyl chloride in the presence of a base, typically triethylamine .
A detailed synthetic procedure from the literature describes:
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Addition of 2-fluoroethanol and dichloromethane to a reaction flask
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Introduction of triethylamine followed by methanesulfonyl chloride
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Stirring the reaction mixture at 20-25°C for approximately 16 hours
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Aqueous workup and extraction with dichloromethane
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Drying over anhydrous sodium sulfate and concentration under reduced pressure
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Purification via column chromatography using petroleum ether/ethyl acetate as eluent
This method typically affords 2-fluoroethyl methanesulfonate in high yield (approximately 90%) with excellent purity (>97%) .
Reagent | Role | Reference |
---|---|---|
2-Fluoroethanol | Starting material | |
Methanesulfonyl chloride | Sulfonating agent | |
Triethylamine | Base | |
Dichloromethane | Solvent | |
Petroleum ether/ethyl acetate | Purification eluent |
Chemical Reactivity
The reactivity of 2-fluoroethyl methanesulfonate can be attributed to the electrophilic nature of its halogen and sulfonate groups. The compound can participate in various chemical transformations, making it a valuable reagent in organic synthesis .
One notable reaction is the nucleophilic substitution at the fluoroethyl carbon, where the methanesulfonate group serves as an excellent leaving group. This reactivity pattern is exemplified in the synthesis of thioactic acid S-(2-fluoroethyl) ester, where 2-fluoroethyl methanesulfonate reacts with potassium thioacetate in acetonitrile to produce the corresponding thioester .
The compound can also undergo elimination reactions under appropriate conditions, leading to the formation of vinyl fluoride derivatives. Additionally, it can participate in alkylation reactions with various nucleophiles, including amines, thiols, and carboxylates .
In biological systems, 2-fluoroethyl methanesulfonate can interact with nucleophilic groups in proteins, particularly sulfhydryl groups, potentially affecting protein structure and function .
Applications in Research and Industry
2-Fluoroethyl methanesulfonate finds applications across several domains:
Organic Synthesis
Hazard Statement | Code | Reference |
---|---|---|
Toxic if swallowed | H301 | |
Toxic in contact with skin | H311 | |
Toxic if inhaled | H331 |
Related Fluorinated Methanesulfonates
Several compounds share structural similarities with 2-fluoroethyl methanesulfonate, differing in the degree and position of halogenation or other structural features:
2-Chloro-2-fluoroethyl methanesulfonate
This compound (CAS: 2742656-43-3) contains both chlorine and fluorine atoms on the ethyl chain, increasing its reactivity as an alkylating agent. The presence of both halogens enhances its ability to introduce fluoroethyl groups into various substrates.
2,2-Difluoroethyl methanesulfonate
With two fluorine atoms (CAS: 163035-65-2), this compound exhibits different reactivity patterns compared to the monofluorinated derivative. The additional fluorine atom increases the stability of the compound while maintaining its ability to serve as an alkylating agent .
2,2,2-Trifluoroethyl methanesulfonate
This highly fluorinated derivative (CAS: 25236-64-0) features three fluorine atoms, resulting in distinct chemical properties. It appears as a colorless to light yellow liquid and has a boiling point of 99°C at 35 mmHg .
Biological Activity and Research Findings
Anticancer Activity
Research has demonstrated that certain fluoroethyl methanesulfonate derivatives exhibit significant anticancer activity. Notably, 2-fluoroethyl(methylsulfonyl)methanesulfonate has shown high effectiveness against P388 leukemia cells in vivo, though it exhibits higher toxicity compared to its chlorinated counterpart .
Protein Modification
2-Fluoroethyl methanesulfonate has been studied for its ability to modify proteins, particularly through reactions with sulfhydryl groups. This modification can alter protein structure and function, potentially affecting enzyme activity and protein interactions. This property makes it a valuable tool for probing biological mechanisms and understanding disease pathways .
Comparative Studies
Comparative studies between various fluorinated methanesulfonates have revealed structure-activity relationships that inform drug design strategies. For instance, research indicates that 2-chloroethyl(methylsulfonyl)methanesulfonate is highly active against P388 leukemia in vivo, with treated leukemic mice showing remarkable survival rates. The fluorinated analog exhibits even higher activity but with increased toxicity concerns .
Synthetic Applications
Research has documented the utility of 2-fluoroethyl methanesulfonate in the synthesis of various biologically active compounds. One specific example involves the reaction with potassium thioacetate to form thioactic acid S-(2-fluoroethyl) ester, which serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications .
Analytical Characterization
Analytical characterization of 2-fluoroethyl methanesulfonate typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. While detailed NMR data specific to this compound is limited in the search results, data from related compounds provides insight into its spectral characteristics.
For instance, the 1H NMR spectrum of 2-fluoroethylsulfonyl chloride in CDCl3 shows distinctive signals at δ 4.06 (dt, J1 = 21.2 Hz, J2 = 5.2 Hz, 2H) and 4.98 (dt, J1 = 46.4 Hz, J2 = 5.2 Hz, 2H), which would be similar to those of 2-fluoroethyl methanesulfonate .
The 19F NMR spectrum typically shows a signal characteristic of the -CH2F group, providing confirmation of the fluorine environment in the molecule .
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for purity assessment, with typical specifications requiring a minimum purity of 95% .
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